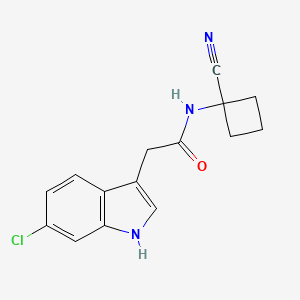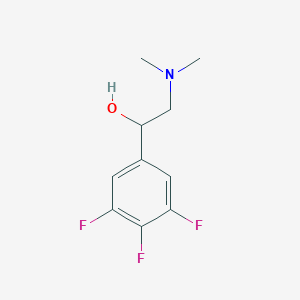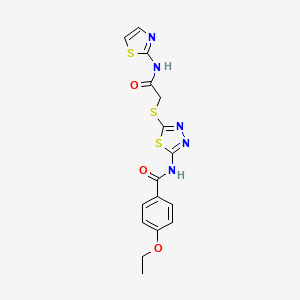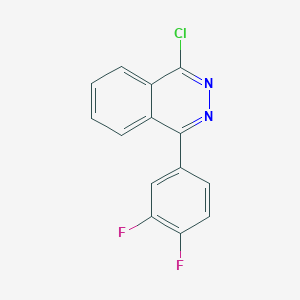
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell lymphomas and leukemias.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation, BTK phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This results in decreased cell proliferation and survival, and ultimately, tumor regression.
Biochemical and Physiological Effects:
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been shown to effectively inhibit BTK activity in preclinical models of B-cell malignancies. This leads to decreased cell proliferation and survival, as well as induction of apoptosis. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also been shown to have immunomodulatory effects, such as increasing T-cell activation and cytokine production. These effects are thought to contribute to the anti-tumor activity of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its selectivity for BTK, which minimizes off-target effects and toxicity. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated good pharmacokinetic properties, such as high oral bioavailability and long half-life. However, one limitation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide is its potential for drug-drug interactions, as it is metabolized by several cytochrome P450 enzymes. This may limit its use in combination with other drugs that are also metabolized by these enzymes.
Orientations Futures
There are several future directions for the development and evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. One area of interest is the combination of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide with other targeted therapies, such as venetoclax and lenalidomide. Another area of focus is the evaluation of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in combination with immunotherapies, such as checkpoint inhibitors and CAR-T cell therapy. Additionally, the use of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in other B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, is also being explored. Finally, the identification of biomarkers that predict response to 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide may help to personalize treatment for patients with B-cell malignancies.
Méthodes De Synthèse
The synthesis of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide involves several steps, starting with the preparation of 6-chloroindole-3-carboxylic acid. This intermediate is then converted to 6-chloro-1H-indole-3-carboxylic acid methyl ester, which is subsequently reacted with 1-cyanocyclobutane in the presence of a base to yield 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide. The final product is obtained after purification and characterization by various analytical techniques.
Applications De Recherche Scientifique
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has been extensively studied in preclinical models of B-cell lymphomas and leukemias. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival. 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide has also demonstrated synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide. These findings have paved the way for clinical trials evaluating the safety and efficacy of 2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide in patients with B-cell malignancies.
Propriétés
IUPAC Name |
2-(6-chloro-1H-indol-3-yl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-11-2-3-12-10(8-18-13(12)7-11)6-14(20)19-15(9-17)4-1-5-15/h2-3,7-8,18H,1,4-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMKRCCXFIRSLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CC2=CNC3=C2C=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)

![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)



![5-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2871558.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2871560.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2871562.png)


![1-[2-(Methoxymethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2871565.png)